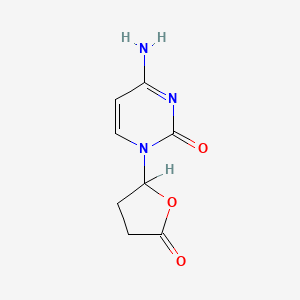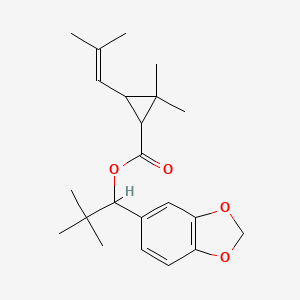
1-(2H-1,3-Benzodioxol-5-yl)-2,2-dimethylpropyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 405438 is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in biological and chemical research, particularly in the study of neural stem cells and their differentiation.
Vorbereitungsmethoden
The synthesis of NSC 405438 involves several steps, starting from basic chemical precursors. The synthetic routes typically include the formation of intermediate compounds through a series of chemical reactions, such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity and yield.
For industrial production, the methods are scaled up to accommodate larger quantities. This involves optimizing the reaction conditions and using industrial-grade equipment to maintain consistency and efficiency. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Analyse Chemischer Reaktionen
NSC 405438 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
NSC 405438 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, NSC 405438 is used as a reagent for various synthetic reactions, helping to develop new compounds with unique properties.
Biology: In biological research, this compound is instrumental in studying neural stem cells and their differentiation. It provides insights into the mechanisms of neurogenesis and the development of the nervous system.
Medicine: In medicine, NSC 405438 is explored for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases and other neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialized materials and chemicals, contributing to advancements in technology and manufacturing processes.
Wirkmechanismus
The mechanism of action of NSC 405438 involves its interaction with specific molecular targets and pathways. In the context of neural stem cells, this compound influences the signaling pathways that regulate cell differentiation and proliferation. It modulates the activity of key proteins and enzymes, leading to changes in gene expression and cellular behavior.
The molecular targets of NSC 405438 include receptors, ion channels, and transcription factors that play critical roles in neural development. By binding to these targets, the compound can alter their function and trigger downstream effects that promote or inhibit specific cellular processes.
Vergleich Mit ähnlichen Verbindungen
NSC 405438 can be compared with other similar compounds that are used in neural stem cell research and related fields. Some of these compounds include:
NSC 405437: This compound has a similar structure but differs in its functional groups, leading to variations in its biological activity and applications.
NSC 405439: Another closely related compound, NSC 405439, exhibits distinct properties that make it suitable for different research purposes.
NSC 405440: This compound shares some similarities with NSC 405438 but has unique features that set it apart in terms of its mechanism of action and effects on neural
Eigenschaften
CAS-Nummer |
20306-23-4 |
|---|---|
Molekularformel |
C22H30O4 |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
[1-(1,3-benzodioxol-5-yl)-2,2-dimethylpropyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C22H30O4/c1-13(2)10-15-18(22(15,6)7)20(23)26-19(21(3,4)5)14-8-9-16-17(11-14)25-12-24-16/h8-11,15,18-19H,12H2,1-7H3 |
InChI-Schlüssel |
WJDGBNYLEPUVES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1C(C1(C)C)C(=O)OC(C2=CC3=C(C=C2)OCO3)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


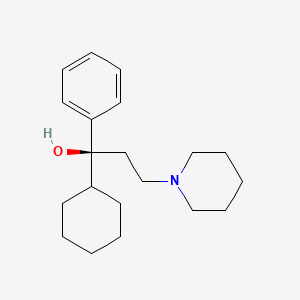
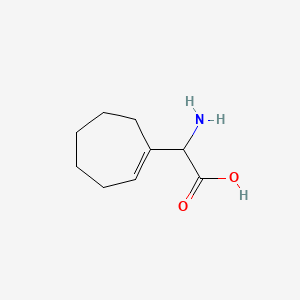
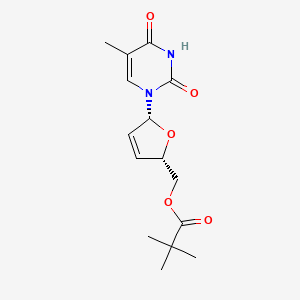
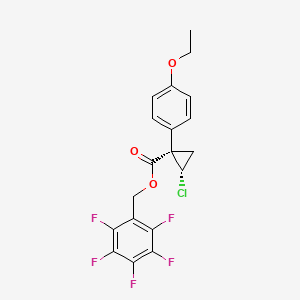
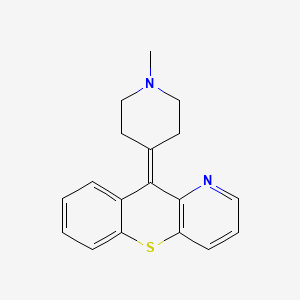
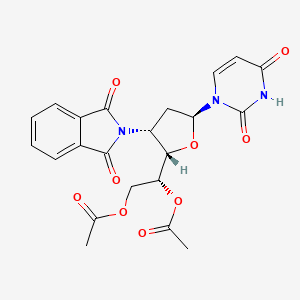
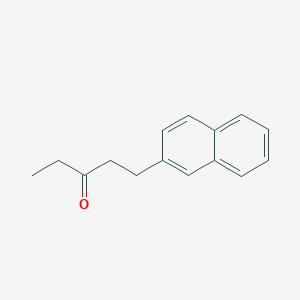
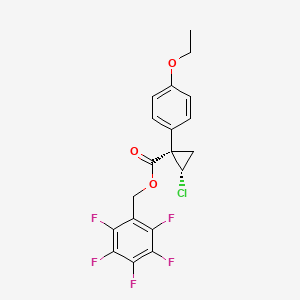
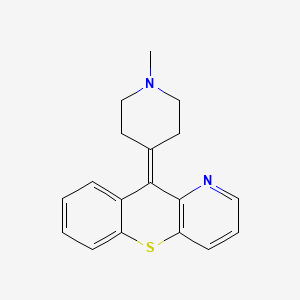
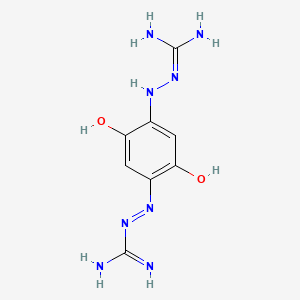

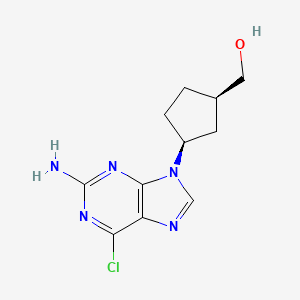
![Sodium 5-anilino-9-(2-methoxyanilino)-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate](/img/structure/B12798507.png)
